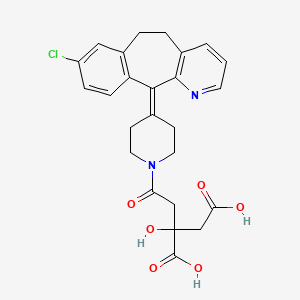
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Vue d'ensemble
Description
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS number of 952722-64-4 .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is C11H11FO . The InChI code is 1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one has a molecular weight of 178.21 . It is a liquid at room temperature . The density is 1.192±0.06 g/cm3 . The boiling point is 247.9±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
Metabolic Pathways in Drug Biotransformation
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one plays a role in the biotransformation of prasugrel, an antiplatelet agent. It involves rapid deesterification and cytochrome P450-mediated formation of active metabolites responsible for platelet aggregation. This process provides insights into drug metabolism and possible interactions with other medications (Rehmel et al., 2006).
Chemical Reactions and Compound Formation
The molecule undergoes various chemical reactions, including rearrangement with dithiols leading to unexpected products like benzo- and cyclo-octa-thiophenes. These reactions are significant for understanding complex chemical processes and synthesis (Hanquet et al., 1985).
Development of Fluorescent Probes
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is used in synthesizing long-wavelength fluorophores. These fluorophores have applications in detecting metal ions like Hg2+ in environmental and biological systems, demonstrating the compound's utility in creating sensitive and selective sensors (Zhu et al., 2014).
Antioxidant and Antibacterial Activities
Derivatives of 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit significant antioxidant activities. They are synthesized and tested using assays like DPPH and ABTS, showcasing their potential as antioxidant agents. Additionally, some derivatives demonstrate moderate antibacterial activities, broadening the compound's applications in pharmaceutical research (Ghanbari Pirbasti et al., 2016).
Structural Analysis and Crystallography
The compound is also studied for its structural properties using techniques like X-ray crystallography. Analyzing its molecular structure helps in understanding its physical and chemical characteristics, which is crucial for material science and medicinal chemistry applications (Jasinski et al., 2012).
Synthesis of Novel Compounds
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is involved in the synthesis of various novel compounds, such as cyclopropyl phenyl sulfides. These synthetic methods are important for developing new chemical entities with potential applications in different fields, including medicinal chemistry and materials science (Tanaka et al., 1982).
Antimycobacterial Properties
Novel hybrid heterocycles containing 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit promising antimycobacterial activity. These compounds provide valuable insights for developing new treatments for tuberculosis and other mycobacterial infections (Ponnuchamy et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIJFPNHKJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653563 | |
| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952722-64-4 | |
| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)
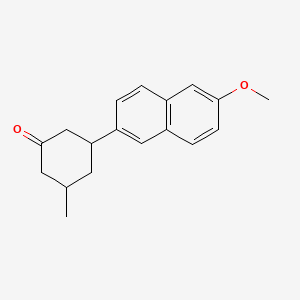

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
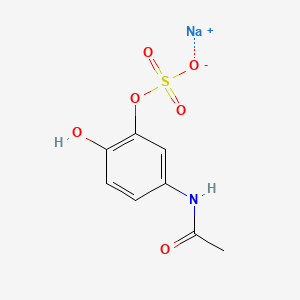

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
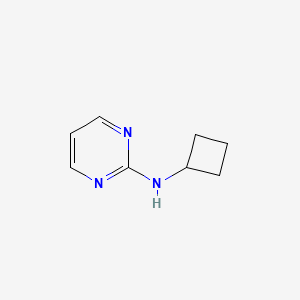
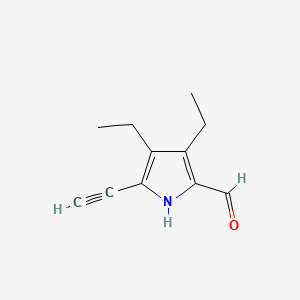
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)


